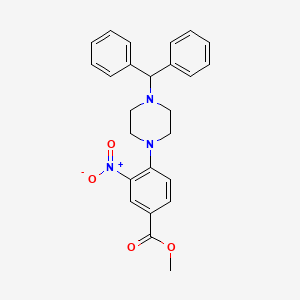

Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzhydryl piperazine . Benzhydryl piperazines are a class of compounds that contain a piperazine ring, which is a heterocyclic ring containing two nitrogen atoms and four carbon atoms . They also contain a benzhydryl moiety, which is a part of the molecule made up of two phenyl groups attached to the same carbon .

Molecular Structure Analysis

The molecular structure of similar compounds, such as (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, consists of a piperazine ring attached to a benzhydryl group and a pyrazole ring . The exact structure of “Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate” would depend on the positions of the nitro group and the carboxylate group.Chemical Reactions Analysis

The chemical reactions involving benzhydryl piperazines can vary widely depending on the specific compound and the conditions. For example, they can undergo reactions such as cyclization, the Ugi reaction, and ring opening of aziridines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, have a molecular formula of C23H26N4O and an average mass of 374.479 Da .Scientific Research Applications

1. Biochemical Interactions and Mechanisms

- Hemoglobin Adduct Characterization : A study characterized hemoglobin adducts from a metabolite of 4,4'-Methylenedianiline (MDA), indicating that extrahepatic peroxidative metabolism is a significant pathway for the bioactivation of MDA, possibly leading to genotoxic intermediates. This study underlines the potential of hemoglobin adduct analysis for identifying reactive intermediates in vivo (Kautiainen, Wachtmeister, & Ehrenberg, 1998).

2. Pharmacokinetics and Drug Metabolism

- Drug Metabolism in Rats : Research on isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines metabolized in rats to the corresponding benzoic acids highlights the complexities of drug metabolism and potential detoxication pathways. This study could provide insights into similar compounds' metabolic pathways (Schweinsberg, Döring, Kouros, & Rieth, 1979).

- Pharmacokinetic Studies : The study on the pharmacokinetics of nicardipine hydrochloride in dogs using deuterium labelled compounds underlines the importance of understanding the enzyme saturation phenomenon and drug metabolism kinetics, which can be relevant for structurally related compounds (Higuchi & Shiobara, 1980).

3. Toxicology and Safety Studies

- Mutagenic Effects Study : A study on 3-Methyl-4-nitrophenol, a metabolite of fenitrothion-containing pesticides, presents the mutagenic effects on the somatic cells of mice. Such studies are crucial for understanding the safety and potential risks associated with chemical exposure (Nehéz, Huszta, Mazzag, & Berencsi, 1985).

4. Drug Interaction and Receptor Studies

- Receptor Interaction Studies : Research on benzylpiperazine derivatives and their effects on the neurotoxicity of 3,4-methylenedioxymethamphetamine in rat brain sheds light on potential neuropharmacological effects and interactions, which could be relevant for compounds with similar structures or functionalities (Hashimoto, Maeda, & Goromaru, 1992).

Mechanism of Action

Future Directions

The future directions for research on “Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, benzhydryl piperazines have shown a wide range of biological and pharmaceutical activity , suggesting potential for further development as therapeutic agents.

Properties

IUPAC Name |

methyl 4-(4-benzhydrylpiperazin-1-yl)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c1-32-25(29)21-12-13-22(23(18-21)28(30)31)26-14-16-27(17-15-26)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRJPRLZDREQRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2479687.png)

![3,5-Dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B2479688.png)

![6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479695.png)